molecular formula C6H8N2O2 B1590305 2,3-Dimethoxypyrazine CAS No. 68468-30-4

2,3-Dimethoxypyrazine

Cat. No. B1590305
M. Wt: 140.14 g/mol
InChI Key: RHGOJWJGIVFLJF-UHFFFAOYSA-N
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Patent
US05001123

Procedure details

A solution of 14.6 gm of N-bromosuccinamide, 32 ml of dry DMF was added to a stirred solution of 11 gm (0.078 mol) of 2,3-dimethoxypyrazine in 14 ml of DMF at 0° C. whereupon the reaction was warmed to 25° C. and stirred for 16 hours. The reaction mixture was then cooled in an ice bath and to it was added aqueous Na2SO3 to remove the bromine and this was poured into ice water. The resulting crystalline solid was filtered, triturated with water and dried to give 10.48 gm of the title compound. NMR (CDCl3)δ4.0, 4.02(2s, 6H, OCH3), 7.70(s,1H).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]NC(=O)CCC(N)=O.[CH3:10][O:11][C:12]1[C:17]([O:18][CH3:19])=[N:16][CH:15]=[CH:14][N:13]=1.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C>[Br:1][C:14]1[CH:15]=[N:16][C:17]([O:18][CH3:19])=[C:12]([O:11][CH3:10])[N:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
11 g
Type
reactant
Smiles
COC1=NC=CN=C1OC
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath and to it
CUSTOM
Type
CUSTOM
Details
to remove the bromine
ADDITION
Type
ADDITION
Details
this was poured into ice water
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was filtered
CUSTOM
Type
CUSTOM
Details
triturated with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC(=C(N=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.48 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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